2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide
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Overview
Description
2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to influence various biochemical pathways, including signal transduction, protein synthesis, and cell cycle regulation .
Pharmacokinetics
The ADME properties of the compound are currently unknown. The compound may be metabolized in the liver and excreted through the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of information on its specific targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially denature the compound, reducing its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidin-4-one core. The process may include:
Condensation Reaction: : Reacting phenylhydrazine with a suitable β-diketone to form the pyrazolo[3,4-d]pyrimidin-4-one scaffold.
Thiolation: : Introducing the thiol group at the appropriate position on the pyrazolo[3,4-d]pyrimidin-4-one core.
Acetylation: : Attaching the acetyl group to the thiolated compound.
Amination: : Finally, introducing the o-tolylamine group to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would involve scaling up the above synthetic routes, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for large-scale synthesis. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the thiol group to a sulfonic acid or sulfoxide.
Reduction: : Reduction of the oxo group to a hydroxyl group.
Substitution: : Replacement of the thiol group with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilizing nucleophiles like alkyl halides or electrophiles like acyl chlorides.
Major Products Formed
Oxidation: : Formation of sulfonic acids or sulfoxides.
Reduction: : Production of hydroxyl derivatives.
Substitution: : Generation of various substituted pyrazolo[3,4-d]pyrimidines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex heterocyclic compounds
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
The compound has shown promise in medicinal chemistry, particularly in the development of anticancer and antiviral agents. Its ability to inhibit certain enzymes involved in cancer cell proliferation and viral replication makes it a valuable compound for therapeutic research.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-one derivatives: : These compounds share a similar core structure and are used in various applications, including as enzyme inhibitors and anticancer agents.
Thiol-containing heterocycles: : Compounds with thiol groups are known for their antioxidant properties and are used in material science and medicinal chemistry.
Uniqueness
2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide stands out due to its specific combination of functional groups, which allows for unique reactivity and potential applications. Its ability to undergo various chemical transformations and its biological activity make it a valuable compound in scientific research.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-13-7-5-6-10-16(13)22-17(26)12-28-20-23-18-15(19(27)24-20)11-21-25(18)14-8-3-2-4-9-14/h2-11H,12H2,1H3,(H,22,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKMYAZEMHHGQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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